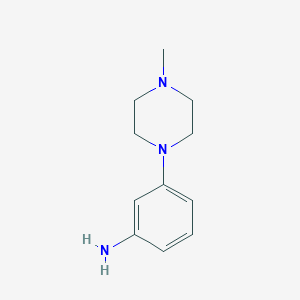

3-(4-Methylpiperazin-1-yl)aniline

概述

描述

3-(4-Methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpiperazinyl group at the third position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-yl)aniline typically involves the reaction of 3-nitroaniline with 4-methylpiperazine under reductive conditionsCommon reagents used in this process include hydrogen gas and a palladium catalyst for the reduction step .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .

化学反应分析

Types of Reactions: 3-(4-Methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions typically target the aniline ring, converting it to cyclohexyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

科学研究应用

3-(4-Methylpiperazin-1-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 3-(4-Methylpiperazin-1-yl)aniline involves its interaction with various molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the aniline ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

- 4-(4-Methylpiperazin-1-yl)aniline

- 2-Fluoro-4-(4-methylpiperazin-1-yl)aniline

- 2-Amino-5-(4-methylpiperazin-1-yl)benzonitrile

Comparison: 3-(4-Methylpiperazin-1-yl)aniline is unique due to the position of the piperazine substitution on the aniline ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, 4-(4-Methylpiperazin-1-yl)aniline, with the piperazine group at the fourth position, may exhibit different binding affinities and pharmacokinetic properties compared to the third position substitution .

生物活性

3-(4-Methylpiperazin-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety that enhances its interaction with biological targets. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of interest for further investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >125 |

These findings suggest that the compound may inhibit bacterial growth by targeting protein synthesis pathways, ultimately leading to cell death .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. It acts as an inhibitor of NUAK1 kinase, a protein involved in cancer progression and metastasis. A study demonstrated that this compound effectively suppressed tumor cell invasion in vitro, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound exhibited a bactericidal effect at concentrations significantly lower than those required for traditional antibiotics, making it a promising candidate for further development in antimicrobial therapies .

Investigation into Anticancer Properties

Another research project focused on the compound's role as a NUAK1 kinase inhibitor. The study demonstrated that treatment with this compound resulted in a marked reduction in tumor cell migration and invasion in ovarian and prostate cancer cell lines. This suggests that the compound could be integrated into therapeutic strategies aimed at preventing metastasis in cancer patients .

常见问题

Basic Questions

Q. What are the established synthetic routes for 3-(4-Methylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example:

- Route 1 : Reacting 4-chloronitrobenzene with N-methylpiperazine in DMF with K₂CO₃ as a base, followed by nitro group reduction (e.g., H₂/Pd/C) and subsequent HCl treatment to form the dihydrochloride salt .

- Route 2 : Direct coupling of 3-methylaniline with 1-methylpiperazine under catalytic hydrogenation or metal-catalyzed conditions .

Key factors affecting yield :

- Temperature : Higher temperatures (80–120°C) accelerate substitution but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine derivatives.

- Catalyst choice : Pd/C improves reduction efficiency, while CuI may aid in Ullmann-type couplings .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton shifts at δ 6.5–7.5 ppm and piperazine methyl groups at δ 2.2–2.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 387.20447 [M+H]⁺ for a derivative in kinase inhibitor synthesis) .

- HPLC purity assays : Ensure ≥98% purity for biological studies, using C18 columns with MeOH/H₂O mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural modifications (e.g., chloro vs. trifluoromethyl substituents) or assay conditions:

- Case study : The dihydrochloride salt (CAS 125819-00-3) shows stronger receptor binding than non-salt forms due to improved solubility .

- Methodological adjustments :

Q. What strategies optimize the synthesis of this compound for high-throughput medicinal chemistry?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours with comparable yields (e.g., 85% yield at 150°C) .

- Flow chemistry : Enables continuous production by coupling nitro reduction and amination steps in a single reactor .

- Automated purification : Employ flash chromatography systems with gradient elution (e.g., CH₂Cl₂:MeOH 9:1 → 7:3) .

Q. How does the piperazine moiety influence the pharmacokinetic properties of this compound derivatives?

- Solubility : The basic piperazine nitrogen (pKa ~8.5) enhances water solubility at physiological pH, critical for oral bioavailability.

- Metabolic stability : Methyl substitution on piperazine reduces CYP450-mediated oxidation compared to unsubstituted analogs.

- Case study : In Ponatinib analogs, the 4-methylpiperazinyl group improves blood-brain barrier penetration by modulating logP values .

Q. What computational methods are effective in predicting the binding modes of this compound-based kinase inhibitors?

- Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with ATP-binding pockets (e.g., WDR5 or Stk1 kinases) .

- MD simulations : Analyze stability of piperazine-aromatic stacking interactions over 100-ns trajectories (AMBER or GROMACS) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

3. Data Contradiction Analysis Q. 3.1 Why do reported yields for this compound synthesis vary between 46% and 85%?

- Catalyst deactivation : Pd/C may lose activity if exposed to moisture, leading to incomplete nitro reduction .

- Side reactions : Competing N-alkylation or over-reduction of the aniline group under prolonged H₂ exposure .

- Resolution : Monitor reactions by TLC (Rf ~0.4 in EtOAc/hexane 1:1) and optimize H₂ pressure (20–30 psi) .

4. Experimental Design for Biological Studies Q. 4.1 How to design assays evaluating this compound derivatives as kinase inhibitors?

- In vitro kinase assays : Use recombinant kinases (e.g., DDR1/2) with ATP-Glo™ luminescence detection (IC₅₀ determination) .

- Cellular efficacy : Test antiproliferative activity in leukemia cell lines (e.g., K562) with Alamar Blue viability assays .

- Counter-screening : Assess selectivity against non-target kinases (e.g., EGFR, VEGFR) to minimize off-target effects .

5. Safety and Handling Q. 5.1 What precautions are necessary when handling this compound derivatives?

属性

IUPAC Name |

3-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHJWKQCJAJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468655 | |

| Record name | 3-(4-Methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148546-99-0 | |

| Record name | 3-(4-Methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methyl-1-piperazinyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。